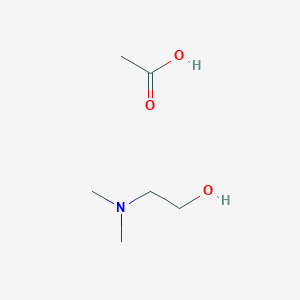

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate

CAS No.:

Cat. No.: VC18446235

Molecular Formula: C6H15NO3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO3 |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | acetic acid;2-(dimethylamino)ethanol |

| Standard InChI | InChI=1S/C4H11NO.C2H4O2/c1-5(2)3-4-6;1-2(3)4/h6H,3-4H2,1-2H3;1H3,(H,3,4) |

| Standard InChI Key | VCCSTJCSIICGSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CN(C)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate, systematically named as 2-(dimethylamino)ethyl acetate, is an ionic compound formed by the protonation of 2-dimethylaminoethanol () by acetic acid (). The resultant structure comprises a positively charged ammonium group () and an acetate anion () . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 58937-21-6 |

| Molecular Formula | |

| Molecular Weight | 149.188 g/mol |

| Exact Mass | 149.105194 g/mol |

| Synonyms | 2-Dimethylaminoethanol acetate, Ethanol, 2-(dimethylamino)-, acetate (1:1) |

The compound’s structure integrates hydrophilic (hydroxyethyl and acetate groups) and hydrophobic (dimethylamino) regions, suggesting amphiphilic behavior .

Spectroscopic and Physical Properties

Available data highlight challenges in characterizing this compound’s physical properties. Key parameters such as melting point, boiling point, and density remain unreported in open sources, indicating a need for experimental validation . Theoretical calculations using tools like COSMO-RS predict moderate aqueous solubility due to hydrogen-bonding capacity from the hydroxyl and acetate groups. The compound’s is estimated to be ~9.5, aligning with tertiary ammonium salts, though experimental verification is absent .

Synthesis and Manufacturing Pathways

Neutralization Reaction

The most straightforward synthesis route involves neutralizing 2-dimethylaminoethanol with acetic acid in a 1:1 molar ratio:

This exothermic reaction typically proceeds at ambient pressure and temperatures between 35–55°C, analogous to methods described for related ammonium acetates . Catalyst use (e.g., zinc chloride) may enhance reaction efficiency, though direct evidence for this compound’s synthesis remains speculative .

Purification and Yield Optimization

Post-synthesis, fractional distillation under reduced pressure could isolate the product, leveraging differences in volatility between the salt and residual reactants. Patent literature on similar compounds emphasizes the role of reactive distillation columns in achieving purities >99%, though applicability to this specific salt requires verification .

Challenges and Research Opportunities

Data Gaps in Physicochemical Properties

The absence of empirical data on melting point, thermal stability, and solubility curves limits practical application. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to elucidate decomposition pathways and phase transitions .

Toxicity and Environmental Impact

No ecotoxicological or safety data are available. Regulatory approval for industrial or consumer use necessitates comprehensive profiling, including acute toxicity (LD50), biodegradability, and bioaccumulation potential.

Scalable Synthesis and Cost Efficiency

Current synthesis methods, while conceptually simple, lack optimization for large-scale production. Process intensification strategies (e.g., continuous-flow reactors) could enhance yield and reduce energy consumption, drawing on innovations in related ammonium salt manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume